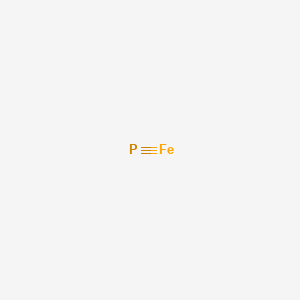

Iron phosphide (FeP)

説明

Iron phosphide (FeP) is a useful research compound. Its molecular formula is FeP and its molecular weight is 86.82 g/mol. The purity is usually 95%.

BenchChem offers high-quality Iron phosphide (FeP) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron phosphide (FeP) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1. Electrocatalysis and Hydrogen Evolution Reaction (HER)

Iron phosphide (FeP) has shown promising results as an electrocatalyst for the hydrogen evolution reaction (HER). Studies have demonstrated that FeP nanoparticles enhance HER performance due to reduced surface-charge-transfer resistance, making it a potential candidate for electrochemical hydrogen generation. The fabrication process, involving hydrothermal synthesis and phosphorization, results in FeP nanorods with outstanding catalytic activity and stability, indicating a significant potential for use in energy conversion technologies (Tian, Yan, & Chen, 2016), (Xiong, Wang, Li, & Liu, 2016).

2. Battery Technology

FeP is being researched as a potential material for battery anodes, particularly in sodium-ion (Na-ion) and lithium-ion (Li-ion) batteries. The material has shown a high reversible capacity and good rate capability, attributed to its high specific capacity and potential to store energy. The combination of FeP with carbon matrices or in specific nanostructured forms like nanofibers or nanorods has been shown to enhance its electrical conductivity and cyclic stability, making it an attractive material for the next generation of energy storage devices (Zhang et al., 2016), (Yang et al., 2020).

3. Photocatalytic Hydrogen Production

FeP nanoparticles have been identified as efficient photocatalysts for hydrogen production from acidic and neutral-pH aqueous solutions. The nanoparticles possess unique properties that facilitate the hydrogen-evolution reaction both electrocatalytically and photocatalytically, indicating their potential in clean energy production processes (Callejas et al., 2014).

4. Advanced Nanomaterial Synthesis

The synthesis of FeP using various methodologies has shown that it can form unique nanostructures such as nanosheets and porous nanocubes. These nanostructures have specific applications in enhancing the electrocatalytic activity for HER and improving the performance of batteries by providing fast electron/ion transportation and abundant reactive sites (Guo et al., 2019), (Lim et al., 2018).

特性

IUPAC Name |

phosphanylidyneiron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTATFGPDCLUTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P#[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeP | |

| Record name | iron(III) phosphide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067215 | |

| Record name | Iron phosphide (FeP) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26508-33-8, 8049-19-2 | |

| Record name | Iron phosphide (FeP) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26508-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron alloy, base, Fe,P (Ferrophosphorus) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8049-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron phosphide (FeP) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026508338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron phosphide (FeP) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron phosphide (FeP) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | iron phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of iron phosphide?

A1: Iron phosphide (FeP) has a molecular formula of FeP, with a molecular weight of 86.845 g/mol.

Q2: What are the spectroscopic characteristics of iron phosphide?

A2: Iron phosphide can be characterized using various techniques including X-ray diffraction (XRD) to determine its crystalline structure, Infrared spectroscopy (IR) to identify functional groups, and X-ray photoelectron spectroscopy (XPS) to analyze elemental composition and chemical states. []

Q3: Are there any concerns about the stability of iron phosphide during electrochemical cycling?

A3: While iron phosphide exhibits promising electrochemical performance, it can undergo volume changes during lithiation and delithiation processes. To address this, researchers are exploring nanostructured morphologies like nanospheres encapsulated in nanotubes [] and yolk-shell structures with engineered void spaces. [] These designs help accommodate volume expansion and maintain structural integrity, thus improving cycling stability.

Q4: What catalytic properties make iron phosphide attractive for hydrogen evolution reaction (HER)?

A4: Iron phosphide exhibits fast charge transfer kinetics, high electrical conductivity, and excellent stability, making it a promising catalyst for HER. [, ]

Q5: How does the morphology of iron phosphide nanoparticles affect their catalytic activity for HER?

A5: Studies show that specific crystal facets of iron phosphide exhibit varying HER activities. For instance, research on large single crystals revealed that different facets possess distinct catalytic properties. [] This suggests that controlling the morphology and exposing specific facets can significantly enhance its catalytic efficiency.

Q6: Can iron phosphide be used for other catalytic applications besides HER?

A6: Yes, research indicates iron phosphide's potential in photocatalytic applications. For example, FeP nanoparticles on silicon nanowires showed enhanced solar-driven hydrogen production, achieving efficiencies comparable to platinum-based systems. [] Furthermore, FeP nanoparticles have been successfully used for efficient photocatalytic formic acid dehydrogenation. []

Q7: Have computational methods been employed to study iron phosphide's properties?

A7: Yes, density functional theory (DFT) calculations have been crucial in understanding iron phosphide's behavior. For instance, DFT studies revealed that the superior sodium storage performance of FeP@C/rGO is due to its hierarchical porous structure and the strong interaction between FeP and rGO. [] Similarly, DFT calculations have been used to understand the interaction between FeP surfaces and sulfur species in lithium-sulfur batteries. []

Q8: How does the phosphorus content influence the electrochemical performance of iron phosphide?

A8: Research indicates that higher phosphorus content in iron phosphide, leading to the formation of FeP rather than Fe2P, results in improved electrocatalytic efficiency for HER. [] This highlights the importance of controlling stoichiometry to tune material properties for desired applications.

Q9: Are there any specific formulation strategies for iron phosphide to improve its performance in different applications?

A9: Yes, several strategies are employed to enhance iron phosphide's performance. These include:

- Carbon coating: This enhances conductivity and protects against oxidation. [, ]

- Hierarchical porous structures: These facilitate electrolyte penetration and accommodate volume changes during cycling. [, ]

- Integration with other materials: Combining FeP with graphene or carbon nanotubes improves conductivity and structural stability. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester](/img/structure/B1616953.png)

![5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1616955.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B1616959.png)